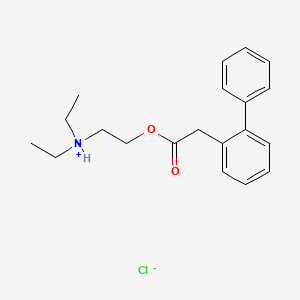

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride

Description

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a synthetic organic compound characterized by a biphenylacetic acid backbone esterified with a 2-(diethylamino)ethanol moiety and stabilized as a hydrochloride salt. This structure combines lipophilic biphenyl groups with a hydrophilic aminoethyl ester, enhancing solubility and bioavailability.

Properties

CAS No. |

63992-32-5 |

|---|---|

Molecular Formula |

C20H26ClNO2 |

Molecular Weight |

347.9 g/mol |

IUPAC Name |

diethyl-[2-[2-(2-phenylphenyl)acetyl]oxyethyl]azanium;chloride |

InChI |

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)14-15-23-20(22)16-18-12-8-9-13-19(18)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |

InChI Key |

MRGGCOJFSFIOSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Biphenyl

- Biphenyl is reacted with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst in an inert solvent such as dichloromethane under nitrogen atmosphere.

- The reaction temperature is controlled between 0–5 °C to ensure selectivity and avoid side reactions.

- After completion (2–4 hours), the reaction mixture is quenched with ice-water, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated to yield biphenyl ethyl ketone with yields up to 95.5% and melting point 117–119 °C.

Conversion of Biphenyl Ethyl Ketone to Biphenylacetic Acid

- The biphenyl ethyl ketone undergoes further transformation involving reaction with sodium dithionite (Na2S2O4), morpholine, and sodium sulfide nonahydrate (Na2S·9H2O) at elevated temperature (~110 °C) for 2–5 hours.

- Post-reaction, the mixture is treated with aqueous sodium hydroxide and ethanolic solution, followed by acidification to pH 2–2.5 to precipitate crude biphenylacetic acid.

- The crude product is purified by recrystallization, often involving treatment with concentrated hydrochloric acid at low temperature (0 °C) for extended periods (up to 9 hours), yielding the final acid with melting point 158–160 °C and overall yield of approximately 74%.

Formation of the 2-(Diethylamino)ethyl Ester

Preparation of Acid Chloride Intermediate

- The biphenylacetic acid is converted to its acid chloride by reaction with thionyl chloride (SOCl2) or other suitable chlorinating agents such as phosphorus oxychloride (POCl3) or alkyl/aryl acid chlorides.

- This reaction is typically conducted in anhydrous benzene or other inert solvents under reflux conditions until the acid chloride formation is complete.

- Excess reagents and solvents are removed under reduced pressure.

Esterification with 2-(Diethylamino)ethanol

- The acid chloride intermediate is reacted with 2-(diethylamino)ethanol in the presence of a base such as pyridine to neutralize the released HCl.

- The reaction is carried out at room temperature overnight to ensure complete ester formation.

- Work-up involves filtration, washing with dilute sodium bicarbonate to remove acidic impurities, drying, and solvent removal.

- The crude ester is purified by recrystallization from benzene-hexane mixtures to obtain the pure 2-(diethylamino)ethyl biphenylacetate ester.

Direct Esterification Alternative

- Alternatively, direct esterification of the biphenylacetic acid with 2-(diethylamino)ethanol can be performed using strong acid catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid under reflux conditions.

- This method involves heating the acid and alcohol together to form the ester, followed by purification steps.

Conversion to Hydrochloride Salt

- The free base ester is converted to its hydrochloride salt by passing dry hydrogen chloride gas into an ether solution of the ester.

- The resulting precipitate is filtered and recrystallized from acetone/ethyl ether to yield the hydrochloride salt of 2-biphenylacetic acid, 2-(diethylamino)ethyl ester.

- This salt formation enhances the compound’s stability and solubility for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Product | Yield / Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Biphenyl + Acetyl chloride + AlCl3, 0–5 °C, CH2Cl2, N2 atmosphere | Biphenyl ethyl ketone | 92–95.5%, m.p. 117–119 °C |

| 2 | Reductive transformation | Biphenyl ethyl ketone + Na2S2O4 + Morpholine + Na2S·9H2O, 110 °C | Biphenylacetic acid (crude) | ~74% after purification, m.p. 158–160 °C |

| 3 | Acid chloride formation | Biphenylacetic acid + SOCl2 or POCl3, benzene, reflux | Biphenylacetyl chloride | Complete conversion |

| 4 | Esterification | Biphenylacetyl chloride + 2-(diethylamino)ethanol + pyridine, RT overnight | 2-(Diethylamino)ethyl biphenylacetate (free base) | Purified by recrystallization |

| 5 | Salt formation | Free base + dry HCl gas, ether solution | Hydrochloride salt | Precipitate filtered and recrystallized |

Chemical Reactions Analysis

Hydrolysis Reactions

-

Key Findings :

Reaction with Isocyanates

| Reagent | Conditions | Product | Application | References |

|---|---|---|---|---|

| Methyl isocyanate | Chloroform, ambient temperature | Urea derivative (via carbamate formation) | Synthesis of stabilized intermediates |

-

Example :

Reaction with methyl isocyanate forms a urea-linked derivative, confirmed by NMR and elemental analysis . This reaction proceeds via nucleophilic attack of the amine on the isocyanate.

Alkylation of the Tertiary Amine

| Reagent | Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| Methyl iodide | Polar aprotic solvent, heat | Quaternary ammonium salt | SN2 alkylation |

-

Kinetics :

Quaternary ammonium salt formation is favored in polar solvents (e.g., acetonitrile) at elevated temperatures.

Acylation Reactions

| Reagent | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Acetyl chloride | Dichloromethane, base | Amide derivative | Requires deprotonation of amine |

Salt Formation

| Acid | Conditions | Product | Solubility | References |

|---|---|---|---|---|

| Citric acid | Ethanol, 80–90°C | Citrate salt | Enhanced water solubility |

Ester Interchange (Transesterification)

| Reagent | Conditions | Product | Catalyst | References |

|---|---|---|---|---|

| Methanol | Acidic (H₂SO₄), reflux | Methyl 2-biphenylacetate + diethylaminoethanol | Requires protonation of ester carbonyl |

Biphenyl Moiety Reactivity

| Reaction | Conditions | Product | Regioselectivity | References |

|---|---|---|---|---|

| Electrophilic substitution (Nitration) | HNO₃/H₂SO₄, 0°C | Nitro-substituted biphenyl derivative | Para position favored |

-

Challenges :

Steric hindrance from the biphenyl group limits electrophilic substitution to specific positions .

Critical Observations

-

The hydrochloride salt’s protonated amine reduces nucleophilicity, requiring neutralization for reactions like acylation .

-

Alkylation and isocyanate reactions are pivotal for modifying pharmacological properties .

-

Biphenyl reactivity is underutilized in synthesis but offers avenues for structural diversification .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-biphenylacetic acid exhibit notable anti-inflammatory and analgesic activities. The compound interacts with cyclooxygenase enzymes, which are crucial in the inflammatory process. Modifications to the biphenyl structure have been shown to enhance therapeutic efficacy while minimizing gastrointestinal toxicity, a common side effect associated with many NSAIDs.

Synthesis Pathways

Several synthetic pathways exist for producing 2-biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride. The synthesis involves various chemical reactions that can yield high-purity compounds suitable for pharmaceutical applications. The following table summarizes some key synthetic methods:

| Synthesis Method | Description |

|---|---|

| Esterification | The reaction of biphenylacetic acid with diethylaminoethanol under acidic conditions to form the ester. |

| Hydrochloride Formation | The addition of hydrochloric acid to the ester to form the hydrochloride salt, enhancing solubility and stability. |

| Cyclooxygenase Inhibition Studies | Evaluation of the compound's ability to inhibit cyclooxygenase enzymes through various biochemical assays. |

Biological Interactions

The compound's structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent. Interaction studies have shown that it may affect various pathways involved in inflammation and pain management . Further research into its safety profile is essential to fully understand its therapeutic potential.

Case Study 1: Efficacy in Pain Management

A study conducted on animal models demonstrated that 2-biphenylacetic acid derivatives significantly reduced pain responses compared to control groups. This study highlighted the compound's potential as an effective analgesic agent in clinical settings .

Case Study 2: Gastrointestinal Safety Profile

Research focusing on the gastrointestinal effects of this compound showed that modifications to its structure could lead to reduced side effects commonly associated with traditional NSAIDs. This finding is crucial for developing safer pain management alternatives .

Regulatory Status and Future Directions

The regulatory status of 2-biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride varies by region, necessitating comprehensive clinical trials to establish safety and efficacy before market approval. Future research should focus on optimizing synthesis methods and conducting extensive clinical trials to validate its therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system, where it exerts its effects by modulating neurotransmitter release and receptor activity. The compound’s diethylamino group plays a crucial role in its binding to receptors and enzymes, leading to its pharmacological effects .

Comparison with Similar Compounds

Thiol-Based Analogs

- α-Phenylbenzeneethanethioic Acid S-[2-(Diethylamino)Ethyl] Ester Hydrochloride This compound () replaces the acetic acid group with a thioic acid (‑COSH) moiety. The hydrochloride salt improves solubility, but the thioester linkage may alter receptor binding or enzymatic interactions .

Chlorinated and Aminated Benzoate Esters

- 4-Amino-2-Chlorobenzoic Acid 2-(Diethylamino)Ethyl Ester Hydrochloride () features a chlorinated and aminated benzoic acid core instead of biphenylacetic acid. The electron-withdrawing chlorine and amino groups could enhance acidity, affecting ionization and solubility.

Propargyloxy and Thienyl Derivatives

- Benzeneacetic Acid, α-Phenyl-α-(2-Propyn-1-yloxy)-, 2-(Dimethylamino)Ethyl Ester Hydrochloride () introduces a propargyloxy group, which may confer click chemistry utility for targeted drug delivery. The dimethylamino group (vs. diethylamino in the target compound) reduces steric hindrance, possibly enhancing binding to cationic targets.

- (S)-Methyl 2-(2-Chlorophenyl)-2-((2-(Thiophen-2-yl)Ethyl)Amino)Acetate Hydrochloride () incorporates a thiophene ring and chlorophenyl group, enhancing aromatic stacking interactions. The methyl ester and secondary amine structure may alter hydrolysis kinetics compared to the diethylaminoethyl ester in the target compound .

Biphenylamine Derivatives

- 2-Biphenylamine Hydrochloride () shares the biphenyl core but replaces the acetic acid ester with an amine group. This compound exhibited carcinogenic risks due to contaminants (e.g., 4-biphenylamine), highlighting the importance of purity in biphenyl derivatives. The absence of the ester group reduces solubility but increases reactivity toward DNA adduct formation .

Physicochemical and Pharmacological Comparisons

Key Physicochemical Properties

Biological Activity

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a compound with significant potential in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure and an ester functional group. Its molecular formula contributes to its pharmacological properties, particularly through the diethylamino group which enhances solubility and bioavailability.

Research indicates that 2-biphenylacetic acid derivatives exhibit anti-inflammatory and analgesic activities primarily through their interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory process, and the compound's ability to inhibit COX activity is central to its therapeutic effects .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain relief comparable to NSAIDs | |

| Gastrointestinal Safety | Reduced toxicity compared to traditional NSAIDs |

Case Studies and Research Findings

- Analgesic Efficacy : A study demonstrated that the compound exhibited analgesic effects in animal models comparable to established NSAIDs while showing a lower incidence of gastrointestinal side effects.

- Inflammation Reduction : Another study highlighted its effectiveness in reducing inflammation markers in experimental models of arthritis, suggesting a potential application in chronic inflammatory conditions.

- Comparative Analysis : In comparative studies with other NSAIDs like Indomethacin and Diclofenac, 2-biphenylacetic acid showed superior safety profiles while maintaining efficacy in pain management.

Structural Comparisons

The uniqueness of 2-biphenylacetic acid, 2-(diethylamino)ethyl ester lies in its balanced efficacy and reduced side effects compared to other NSAIDs. The following table compares it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Biphenylacetic Acid | Acid | Exhibits strong anti-inflammatory effects |

| Fenbufen | Acid | Known for analgesic properties but higher gastrointestinal toxicity |

| Indomethacin | NSAID | Potent anti-inflammatory but significant side effects |

| Diclofenac | NSAID | Widely used but associated with cardiovascular risks |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.